molecular formula C17H14F3N5O B5858129 2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue B5858129
Poids moléculaire: 361.32 g/mol
Clé InChI: JTXAJJQVUDUBAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has been the subject of much scientific research in recent years. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is an important target for the treatment of various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

TAK-659 is a selective inhibitor of BTK, a key enzyme involved in the signaling pathways of B cells. BTK plays a critical role in the survival and proliferation of B cells, as well as the activation of downstream signaling pathways. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, as well as the induction of apoptosis in malignant B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent activity against B-cell malignancies in preclinical studies. In addition to its anti-tumor effects, TAK-659 also has immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell activation. TAK-659 has also been shown to have anti-inflammatory effects in models of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of TAK-659 is its selectivity for BTK, which reduces the potential for off-target effects. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of TAK-659 is its relatively low solubility, which can make it challenging to work with in lab experiments.

Orientations Futures

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies with TAK-659 and other agents, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the potential use of TAK-659 in combination with chimeric antigen receptor (CAR) T-cell therapy for the treatment of B-cell malignancies. Additionally, further studies are needed to better understand the potential role of TAK-659 in the treatment of autoimmune diseases.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methylbenzyl chloride with sodium azide to produce 4-methylphenyl azide. This intermediate is then reacted with 3-(trifluoromethyl)benzylamine to form the corresponding amine. The final step involves the reaction of the amine with acetic anhydride to produce TAK-659. The overall yield of the synthesis is approximately 20%.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune disorders. In preclinical studies, TAK-659 has demonstrated potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has also shown efficacy in models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Propriétés

IUPAC Name

2-[5-(4-methylphenyl)tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c1-11-5-7-12(8-6-11)16-22-24-25(23-16)10-15(26)21-14-4-2-3-13(9-14)17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXAJJQVUDUBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.